1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and piperazine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been studied for their optical applications
Mode of Action
The mode of action of this compound is currently unknownRelated compounds have been found to have tunable photophysical properties , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to be crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Related compounds have been found to have key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may also have similar effects.
Action Environment
Related compounds have been found to have better solubility in green solvents , suggesting that this compound may also be influenced by similar environmental factors.
Preparation Methods
The synthesis of 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of pyrazole derivatives with appropriate reagents to form the pyrazolo[1,5-a]pyrazine coreThe final step involves the acetylation of the piperazine nitrogen to yield the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to enhance scalability and efficiency .
Chemical Reactions Analysis
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Comparison with Similar Compounds
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a pyrazolo core but with different ring fusion patterns.
Piperazine derivatives: Compounds with a piperazine moiety are widely used in medicinal chemistry due to their ability to interact with various biological targets.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications across different fields .
Properties
IUPAC Name |
1-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-12-13(14-3-4-18(12)15-10)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPJUFAAFDJPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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